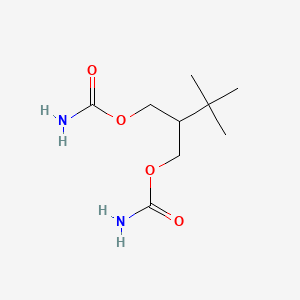

2-tert-Butyl-1,3-propanediol dicarbamate

Description

Contextualization within Carbamate (B1207046) Chemistry and 1,3-Propanediol (B51772) Derivatives

2-tert-Butyl-1,3-propanediol dicarbamate is a specific molecule within the broader classes of carbamates and 1,3-propanediol derivatives. Carbamates are a functional group characterized by an ester-amide linkage (-O-CO-NH-), which imparts significant chemical stability due to resonance between the amide and carboxyl groups. nih.gov This stability makes the carbamate group a common structural motif in various chemical entities, including pharmaceuticals and prodrugs. nih.gov

The compound is built upon a 1,3-propanediol backbone, an organic diol with the formula CH₂(CH₂OH)₂. wikipedia.org This three-carbon diol serves as a versatile building block for the synthesis of polymers, such as polytrimethylene terephthalate, and a wide array of chemical derivatives. wikipedia.org By functionalizing the two hydroxyl groups of a substituted 1,3-propanediol, a dicarbamate is formed. In this specific case, the parent diol is 2-tert-butylpropane-1,3-diol (B1583681). nih.gov The resulting dicarbamate is a member of the 2,2-disubstituted 1,3-propanediol dicarbamate family, a class of compounds that has been subject to significant chemical investigation. google.com

Historical Perspective on its Chemical Discovery and Initial Structural Identification Efforts

While specific documentation detailing the initial discovery and synthesis of this compound is not prominent in seminal literature, its emergence can be understood within the context of extensive research into substituted propanediol (B1597323) dicarbamates in the mid-20th century. A key historical marker for this class of compounds is the patent for the related molecule, 2-methyl-2-sec-butyl-1,3-propanediol dicarbamate, filed in 1955 and granted in 1959. google.com This patent outlines synthetic methods that were foundational for producing such compounds.

The initial efforts to identify the structure of these dicarbamates relied on the synthetic pathways used for their creation and elemental analysis. Two primary methods were established for preparing these molecules:

Phosgenation-Ammoniation : This involves reacting the parent diol (in this case, 2-tert-butylpropane-1,3-diol) with phosgene (B1210022) to create a dichlorocarbonate intermediate, which is then treated with ammonia (B1221849) to form the final dicarbamate. google.comgoogle.com

Urethane (B1682113) Exchange : This method involves an ester exchange reaction between the diol and a low molecular weight urethane, such as ethyl urethane, often catalyzed by a substance like aluminum isopropylate. google.com

These synthesis routes provided strong evidence for the dicarbamate structure, which would have been further confirmed by analytical techniques of the era.

Structural Features and Nomenclature of this compound within its Chemical Class

The chemical structure of this compound is defined by a central propane (B168953) chain. A sterically bulky tert-butyl group is attached to the second carbon atom (C2). The hydroxyl groups of the parent diol at the C1 and C3 positions are esterified with carbamic acid, resulting in two carbamate functional groups.

The nomenclature of the compound follows systematic IUPAC rules.

The common name is This compound .

According to IUPAC, the "tert-butyl" group is a retained trivial name for the "1,1-dimethylethyl" group. qmul.ac.uk Therefore, a more systematic name is 2-(1,1-dimethylethyl)propane-1,3-diyl dicarbamate .

The compound belongs to the chemical class of 2,2-disubstituted 1,3-propanediol dicarbamates, where the C2 position of the propane backbone is disubstituted (in this case, with a hydrogen and a tert-butyl group, although the class often includes two non-hydrogen substituents). google.com

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(1,1-dimethylethyl)propane-1,3-diyl dicarbamate |

| Common Name | This compound |

| Molecular Formula | C₉H₁₈N₂O₄ |

| Parent Diol | 2-tert-butylpropane-1,3-diol nih.gov |

| Chemical Class | 2,2-disubstituted 1,3-propanediol dicarbamate google.com |

Overview of Key Research Trajectories in Pure Chemical Sciences Pertaining to the Compound

Research trajectories related to this compound in pure chemical sciences have primarily focused on synthesis and structure-property relationships.

Synthetic Chemistry : A significant research area has been the development and optimization of synthetic routes to this class of compounds. The phosgenation-ammoniation and urethane exchange methods represent the classical approaches. google.comgoogle.com Research would have aimed at improving yields, purity, and scalability of these reactions for various substituted 1,3-propanediol dicarbamates.

Structure-Property Relationship Studies : A major impetus for the synthesis of analogues within this chemical class was the investigation of how the nature of the substituent at the C2 position influences the compound's physicochemical and biological properties. google.com The patent for the sec-butyl analogue explicitly notes that it possesses marked sleep-inducing properties, while its n-butyl isomer does not, highlighting the critical role of the alkyl group's structure. google.com Research on the tert-butyl variant would therefore be a logical extension, exploring the effects of its significant steric bulk on properties such as solubility, crystallinity, and intermolecular interactions. acs.org

Hydrolytic Stability : The inherent stability of the carbamate functional group is a key chemical feature. nih.gov Studies on the hydrolysis mechanisms of carbamates, which proceed through different intermediates for monosubstituted versus disubstituted nitrogen atoms, are relevant to understanding the compound's persistence and degradation pathways under various chemical conditions. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

25462-21-9 |

|---|---|

Molecular Formula |

C9H18N2O4 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

[2-(carbamoyloxymethyl)-3,3-dimethylbutyl] carbamate |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)6(4-14-7(10)12)5-15-8(11)13/h6H,4-5H2,1-3H3,(H2,10,12)(H2,11,13) |

InChI Key |

JGMFEVONQBBJBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(COC(=O)N)COC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Tert Butyl 1,3 Propanediol Dicarbamate

Classical Synthetic Routes to the 1,3-Propanediol (B51772) Backbone and its tert-Butyl Substitution

The synthesis of the foundational 2-tert-butyl-1,3-propanediol structure is a critical precursor to the final dicarbamate compound. This typically involves the creation of a C-C bond to introduce the tert-butyl group at the C-2 position of a propane (B168953) backbone, followed by the reduction of flanking carbonyl groups to hydroxyls.

Synthesis of 2-tert-Butyl-1,3-propanediol Precursor

A primary and well-established route to 2-substituted 1,3-propanediols commences with a malonic ester synthesis. nih.gov This method allows for the alkylation of the α-carbon of a malonic ester, followed by reduction to the corresponding diol.

The synthesis begins with a malonic ester, most commonly diethyl malonate or di-tert-butyl malonate. The α-carbon, situated between two electron-withdrawing carbonyl groups, is sufficiently acidic to be deprotonated by a moderately strong base, such as sodium ethoxide, to form a stable enolate. This enolate then acts as a nucleophile, attacking an appropriate tert-butyl halide (e.g., tert-butyl bromide) in a classic SN2 reaction to form diethyl 2-tert-butylmalonate.

The subsequent and crucial step is the reduction of the diester to the diol. Due to the stability of esters, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters. acs.orgacs.org The reaction involves the nucleophilic addition of hydride ions to the carbonyl carbons of both ester groups. This process proceeds through an aldehyde intermediate which is immediately further reduced to the primary alcohol. acs.orgacs.org A final aqueous workup neutralizes the reaction mixture and protonates the resulting alkoxides to yield 2-tert-butyl-1,3-propanediol.

An alternative approach involves the condensation of an aldehyde bearing a single α-hydrogen with formaldehyde, a reaction that can lead to 2,2-disubstituted-1,3-propanediol structures. This pathway, however, is more commonly applied for other substituents.

Table 1: Key Reactions in the Synthesis of 2-tert-Butyl-1,3-propanediol

| Step | Reaction | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Alkylation | Diethyl malonate, Sodium ethoxide (NaOEt), tert-Butyl bromide | Diethyl 2-tert-butylmalonate |

| 2 | Reduction | Diethyl 2-tert-butylmalonate, Lithium aluminum hydride (LiAlH₄), Diethyl ether, followed by aqueous workup | 2-tert-Butyl-1,3-propanediol |

Approaches for Asymmetric Synthesis of Chiral Analogues

The core structure of 2-tert-butyl-1,3-propanediol is prochiral, meaning it can be converted into a chiral molecule in a single step. The synthesis of chiral, enantioenriched analogues is of significant interest for various applications. Two primary strategies are employed: asymmetric synthesis of the precursor or desymmetrization of the prochiral diol.

Asymmetric Alkylation: Chiral phase-transfer catalysts can be used during the alkylation of malonic esters to introduce the substituent stereoselectively, leading to an enantioenriched α-substituted malonate. Subsequent reduction would then yield the chiral diol.

Desymmetrization of the Prochiral Diol: A more common and powerful approach is the desymmetrization of the prochiral 2-substituted-1,3-propanediol. nih.gov This involves selectively modifying one of the two enantiotopic primary hydroxyl groups.

Enzymatic Desymmetrization: Lipases are highly effective catalysts for this transformation. They can selectively acylate one of the hydroxyl groups in the presence of an acyl donor (like vinyl acetate), leaving the other untouched. This enzymatic transesterification produces a monoester in high enantiomeric excess. acs.orgacs.org The remaining free hydroxyl group can then be further functionalized or the monoester can be carried forward in a synthetic sequence.

Catalytic Asymmetric Acylation: Chiral catalysts, such as those based on dinuclear zinc complexes, can also effect the desymmetrization of 2-substituted-1,3-propanediols with high enantioselectivity. nih.gov These catalysts create a chiral environment that differentiates between the two hydroxyl groups, allowing for selective acylation. Similarly, rationally designed chiral hemiboronic acid catalysts have been shown to be effective for the enantioselective O-alkylation of 2-aryl-1,3-propanediols, a strategy that could be adapted for alkyl-substituted variants. dicp.ac.cnnih.gov

Carbamoylation Reactions for Dicarbamate Formation

The final stage in the synthesis of 2-tert-Butyl-1,3-propanediol dicarbamate is the conversion of the two primary hydroxyl groups of the diol into carbamate (B1207046) functional groups (-OCONH₂). Several methods exist for this transformation, varying in reagents, conditions, and efficiency.

Utilizing Isocyanates and Related Reagents in Dicarbamate Synthesis

The reaction of an alcohol with an isocyanate is a fundamental and direct method for forming a carbamate linkage. nih.gov For the synthesis of an unsubstituted dicarbamate, the diol would be treated with isocyanic acid (HNCO) or a salt thereof, such as sodium or potassium cyanate (B1221674), in the presence of an acid. The acid protonates the cyanate to generate isocyanic acid in situ, which is then attacked by the nucleophilic hydroxyl groups of the diol. The reaction must be performed with two equivalents of the cyanate source to ensure dicarbamoylation.

A classical, though more hazardous, two-step alternative involves the use of phosgene (B1210022) (COCl₂). google.com The diol is first reacted with phosgene to form an intermediate bis(chloroformate). This highly reactive intermediate is then treated with ammonia (B1221849) (ammonolysis) to displace the chlorides and form the desired dicarbamate. google.com This method is often avoided due to the extreme toxicity of phosgene.

Transcarbamoylation Approaches and Exchange Reactions

Transcarbamoylation, or urethane (B1682113) exchange, offers an alternative, often milder, route to dicarbamates. This method involves the transfer of a carbamoyl (B1232498) group from a donor molecule, such as urea (B33335) or another carbamate, to the diol.

When a diol like 2-tert-butyl-1,3-propanediol is heated with an excess of urea, ammonia is liberated, and the diol is converted into the dicarbamate. mdpi.com This reaction is often driven by the removal of ammonia from the reaction mixture. Studies have shown that for terminal diols (like 1,3-propanediol), the dicarbamate is the favored product over cyclic carbonates. mdpi.com The reaction can also be performed with other carbamoyl donors, such as methyl or ethyl carbamate, under catalytic conditions. nih.gov Base-catalyzed transcarbamoylation has been shown to be an efficient process. nih.govacs.org

Catalyst Systems and Reaction Conditions in Carbamate Synthesis

The efficiency and selectivity of carbamoylation reactions are often highly dependent on the catalyst system employed. A wide range of catalysts, including Lewis acids, organometallic complexes, and bases, have been utilized.

Lewis Acid Catalysis: Lewis acids such as yttria-zirconia based catalysts, boron trifluoride-diethyl ether, and aluminum chloride can catalyze the reaction between alcohols and isocyanates. tandfonline.comtandfonline.comrsc.org They function by activating the isocyanate group, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

Organometallic Catalysis: Various metal complexes are effective catalysts for carbamate synthesis. For instance, palladium-based catalysts have been used for dicarbamate synthesis via oxidative carbonylation. rsc.org Dibutyltin dilaurate is a classic and widely used catalyst, particularly in polyurethane chemistry, for promoting the reaction between isocyanates and alcohols. acs.org

Base Catalysis: Strong bases, such as potassium tert-butoxide (t-BuOK) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), are effective catalysts for transcarbamoylation reactions, facilitating the deprotonation of the alcohol to increase its nucleophilicity. nih.govacs.org

The choice of catalyst and reaction conditions (temperature, solvent, stoichiometry) is critical for achieving high yields and minimizing side reactions, such as the formation of allophanates (from the reaction of a carbamate with another isocyanate) or other by-products.

Table 2: Comparison of Carbamoylation Methods

| Method | Reagents | Typical Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Isocyanate Addition | Diol + Isocyanic Acid (from NaOCN + acid) | Acid (e.g., HCl, TFA) | Direct, high atom economy | In situ generation of unstable HNCO |

| Phosgene Route | Diol + Phosgene, then Ammonia | Base (e.g., Pyridine) | Well-established, effective | Highly toxic reagent (phosgene) |

| Transcarbamoylation | Diol + Urea | None or Metal/Base catalyst | Avoids toxic isocyanates, uses inexpensive urea | High temperatures often required, ammonia byproduct |

| Transcarbamoylation | Diol + Alkyl Carbamate | Base (e.g., t-BuOK, TBD) or Metal Salt | Milder conditions possible | Equilibrium reaction, may require removal of alcohol byproduct |

Novel Synthetic Strategies and Green Chemistry Approaches.

Recent advancements in chemical synthesis have emphasized the development of methodologies that are not only efficient but also environmentally benign. For the synthesis of carbamates, including this compound, this has led to the exploration of novel strategies that minimize waste, reduce energy consumption, and utilize safer reagents. Green chemistry approaches are increasingly being integrated into the production of such compounds, focusing on aspects like atom economy, catalysis, and the use of renewable resources.

Flow Chemistry and Continuous Synthesis Considerations.

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing. These advantages include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward automation and scalability.

While specific continuous flow synthesis protocols for this compound are not extensively detailed in the literature, the general principles for carbamate synthesis in flow are well-established and applicable. A notable approach involves the direct utilization of carbon dioxide (CO2) with amines and alkyl halides in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method provides a safer and faster alternative to traditional methods, often yielding the desired carbamates in good to excellent yields within a much shorter reaction time. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for the optimization of the reaction to minimize byproduct formation. For the synthesis of a dicarbamate like the title compound, a diol would be the starting material, and the flow process could be designed as a multi-step sequence within an integrated system.

Another relevant strategy is the use of a Curtius rearrangement in a continuous flow process. This technique can be coupled with biocatalytic steps to produce valuable carbamate products with high purity. Such telescoped processes demonstrate the potential of combining different synthetic methodologies within a continuous system to create complex molecules efficiently.

The table below outlines key parameters and potential advantages of applying flow chemistry to the synthesis of dicarbamates, which are conceptually applicable to this compound.

| Parameter | Batch Synthesis | Flow Synthesis | Potential Advantages of Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours | Significant reduction in reaction time, increasing throughput. |

| Safety | Handling of hazardous intermediates in large quantities. | In-situ generation and immediate consumption of hazardous intermediates in small volumes. | Enhanced safety profile, especially when using toxic reagents. |

| Scalability | Often challenging, requiring larger reactors and significant process redevelopment. | Straightforward scaling by running the system for longer durations or by parallelization ("numbering-up"). | Easier transition from laboratory scale to industrial production. |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and mixing. | Improved reaction selectivity and reproducibility. |

Photocatalytic and Electrocatalytic Methodologies in Carbamate Formation.

In the quest for sustainable chemical transformations, photocatalysis and electrocatalysis have gained prominence as green alternatives to conventional synthetic methods. These techniques utilize light energy or electricity, respectively, to drive chemical reactions, often under mild conditions.

Photocatalysis has been successfully employed for the synthesis of various carbamates. One approach involves the dual nickel photocatalysis for the synthesis of O-aryl carbamates from aryl halides, amines, and carbon dioxide under visible light and ambient CO2 pressure. acs.orgnih.gov This method circumvents the need for toxic phosgene or high pressures of CO2. acs.org Another innovative photocatalytic strategy enables a stereodivergent synthesis of β-iodoenol carbamates through a three-component coupling of ethynylbenziodoxolones, CO2, and amines. rsc.org By selecting the appropriate photocatalyst, it is possible to control the stereochemistry of the product. rsc.org Organic photocatalysts are also being explored for the synthesis of cyclic carbamates, offering a more cost-effective and sustainable alternative to metal-based catalysts. digitellinc.com

Electrocatalysis offers another promising route for carbamate synthesis from CO2 and amines under mild conditions, avoiding the need for dehydrating agents or homogeneous catalysts. chemistryviews.org The efficiency of this method can be significantly enhanced by using advanced electrode materials, such as single-atom catalysts. For instance, atomically dispersed copper on N-doped carbon nanosheets has been shown to be a highly effective electrocatalyst for the synthesis of N-phenylcarbamate, achieving high yields and good stability over multiple cycles. chemistryviews.org The atomically dispersed metal provides abundant active sites for the reaction. chemistryviews.org

The following table summarizes the key features of these methodologies.

| Methodology | Energy Source | Key Features | Potential Application to Dicarbamate Synthesis |

| Photocatalysis | Visible Light | Mild reaction conditions; avoids toxic reagents like phosgene; potential for stereochemical control. acs.orgnih.govrsc.org | Synthesis from a diol, diamine, and CO2 under illumination, potentially with regioselective control. |

| Electrocatalysis | Electricity | Mild conditions; no need for dehydrating agents; catalyst reusability. chemistryviews.org | Electrochemical coupling of a diol and a carbamoyl source, or direct synthesis from a diamine, diol, and CO2. |

Derivatization and Chemical Modification of the this compound Skeleton.

The chemical modification of the this compound structure allows for the synthesis of a diverse range of analogues with potentially new properties. These modifications can be targeted at different parts of the molecule: the tert-butyl group, the carbamate functionalities, or by introducing new substituents on the propanediol (B1597323) backbone.

Transformations at the tert-Butyl Substituent.

The tert-butyl group is generally considered to be chemically robust due to its steric bulk and the absence of α-protons, making it a useful group for providing kinetic stabilization. researchgate.net However, under specific conditions, it can undergo chemical transformations.

One of the primary reactions involving a tert-butyl group attached to an oxygen atom (as in a tert-butyl ester or ether) is acid-catalyzed cleavage. rsc.org This reaction proceeds through the formation of a stable tert-butyl carbocation. rsc.org While the title compound is a carbamate and not an ester, the principle of leveraging the stability of the tert-butyl cation could be explored for selective deprotection or modification under acidic conditions, although this would likely lead to the cleavage of the entire carbamate group.

More advanced methods are emerging for the functionalization of the seemingly inert C-H bonds of a tert-butyl group. Recent research has demonstrated the non-directed catalytic hydroxylation of sterically congested primary C-H bonds within a tert-butyl group. chemrxiv.org This is achieved using an electron-poor manganese catalyst that activates hydrogen peroxide to generate a powerful oxidizing species. chemrxiv.org Applying such a methodology to this compound could potentially introduce a hydroxyl group on one of the methyls of the tert-butyl substituent, opening up new avenues for further derivatization.

Reactions Involving the Carbamate Functionalities.

The carbamate groups are the most reactive sites in the this compound molecule. They possess both nucleophilic (at the nitrogen) and electrophilic (at the carbonyl carbon) character and can undergo a variety of transformations.

Hydrolysis: Carbamates can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol, amine, and carbon dioxide. The stability of carbamates to hydrolysis varies greatly depending on the substituents.

N-Alkylation/N-Arylation: The hydrogen atom on the carbamate nitrogen can be substituted with an alkyl or aryl group. This is typically achieved by deprotonation with a suitable base to form a carbamate anion, followed by reaction with an electrophile such as an alkyl halide.

Reduction: The carbonyl group of the carbamate can be reduced to a methylene (B1212753) group, converting the carbamate into an amine. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH4).

Reaction with Nucleophiles: The carbonyl carbon of the carbamate is electrophilic and can be attacked by strong nucleophiles. This can lead to the cleavage of the carbamate group.

Transcarbamoylation: In the presence of a suitable catalyst, the carbamoyl group can be transferred from the propanediol backbone to another nucleophile, such as an alcohol or an amine.

The carbamate functionality is also widely used as a protecting group for amines in organic synthesis due to its stability under a range of conditions and the availability of various methods for its removal. nih.gov

Advanced Spectroscopic and Structural Characterization Methods for 2 Tert Butyl 1,3 Propanediol Dicarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution and the solid state. emerypharma.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms within a molecule.

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR are fundamental experiments for structural characterization. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

For 2-tert-Butyl-1,3-propanediol dicarbamate, the expected chemical shifts are predicted based on the distinct chemical environments of its protons and carbons. The tert-butyl group introduces a high degree of symmetry, resulting in a single, intense signal for its nine equivalent protons in the ¹H NMR spectrum and two signals for its four carbon atoms in the ¹³C NMR spectrum. nih.govdocbrown.info The propanediol (B1597323) backbone gives rise to more complex signals due to the diastereotopic nature of the methylene (B1212753) protons adjacent to the chiral center. The carbamate (B1207046) functional groups (-NH-COO-) also produce characteristic signals. rsc.org

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) |

|---|---|---|---|---|

| C(CH₃)₃ | ~0.9 - 1.2 | Singlet | 9H | - |

| -CH₂- | ~3.8 - 4.2 | Multiplet | 4H | J-coupling with CH |

| -CH- | ~1.8 - 2.2 | Multiplet | 1H | J-coupling with CH₂ |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C(CH₃)₃ | ~27 - 30 |

| C(CH₃)₃ | ~35 - 40 |

| -CH₂- | ~60 - 70 |

| -CH- | ~40 - 50 |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure of more complex molecules. libretexts.orgwikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between the methine (-CH-) proton and the methylene (-CH₂-) protons of the propanediol backbone, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons. wikipedia.org HSQC would be used to definitively assign the carbon signals of the propanediol backbone by correlating the proton signals at ~1.8-2.2 ppm and ~3.8-4.2 ppm to their respective carbon atoms.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY is invaluable for determining stereochemistry and conformation. Correlations might be observed between the protons of the tert-butyl group and the protons of the propanediol backbone, providing insights into the molecule's preferred spatial arrangement.

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information that is inaccessible through solution-state NMR. For a compound like this compound, ssNMR can be used to study its properties in both crystalline and amorphous states. Different crystalline polymorphs, which have different molecular packing arrangements, will give rise to distinct ssNMR spectra due to variations in the local chemical environment of the nuclei. This allows for the identification and quantification of different polymorphic forms. Furthermore, ssNMR can distinguish between crystalline and amorphous phases, as the broader lineshapes in the spectra of amorphous materials reflect a distribution of molecular conformations and environments.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are highly effective for identifying functional groups and providing a unique "fingerprint" for a compound.

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its constituent functional groups: the carbamate, the tert-butyl group, and the propanediol backbone.

The carbamate group (-NH-C=O-O-) gives rise to several strong and easily identifiable bands. oup.comoup.com

N-H Stretching: A prominent band typically appears in the 3300-3400 cm⁻¹ region. In the solid state, hydrogen bonding can cause this band to broaden and shift to lower wavenumbers.

C=O Stretching (Amide I band): This is a very strong absorption that occurs around 1680-1725 cm⁻¹. Its exact position is sensitive to hydrogen bonding. mdpi.com

N-H Bending and C-N Stretching (Amide II band): This band, found near 1520-1540 cm⁻¹, is characteristic of secondary amides.

C-O Stretching: The ester-like C-O bonds of the carbamate result in strong absorptions in the 1250-1000 cm⁻¹ region.

The tert-butyl group has characteristic C-H stretching and bending vibrations. docbrown.info The propanediol backbone contributes C-H and C-C stretching and bending modes throughout the spectrum. researchgate.net

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) | Intensity |

|---|---|---|---|---|

| N-H | Stretching | 3300 - 3400 | 3300 - 3400 | Strong |

| C-H (alkyl) | Stretching | 2850 - 3000 | 2850 - 3000 | Strong |

| C=O (carbamate) | Stretching | 1680 - 1725 | 1680 - 1725 | Very Strong (IR), Medium (Raman) |

| N-H | Bending | 1520 - 1540 | Weak | Strong |

| C-H (tert-butyl) | Bending | 1365 & 1390 | 1365 & 1390 | Medium-Strong |

Due to the rotational freedom around several single bonds in the propanediol backbone, this compound can exist in multiple conformations (rotational isomers or rotamers). irb.hr Vibrational spectroscopy is a sensitive tool for studying this conformational heterogeneity. mdpi.comarxiv.org

Different conformers will have slightly different vibrational frequencies, particularly for skeletal bending and torsional modes in the low-frequency "fingerprint" region of the spectrum (below 1500 cm⁻¹). By recording spectra at different temperatures, it is possible to observe changes in the relative intensities of bands corresponding to different conformers. As the temperature changes, the equilibrium population of the conformers shifts, which can be monitored spectroscopically. This allows for the determination of the relative thermodynamic stabilities of the different conformations present in the sample. irb.hr

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragments, a wealth of information can be obtained.

Soft ionization techniques are crucial for observing the intact molecular ion with minimal fragmentation, which is the primary step in confirming the molecular weight. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two such methods well-suited for a moderately polar molecule like this compound. nih.gov

In ESI-MS, the analyte is ionized from a solution, typically producing protonated molecules [M+H]⁺ or adducts with cations present in the solvent, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. researchgate.netnih.gov Given the calculated molecular weight of 218.13 g/mol for this compound, these adducts would be readily detectable.

MALDI-MS involves co-crystallizing the analyte with a matrix that absorbs laser energy, facilitating a gentle desorption and ionization of the molecule. youtube.com This technique is also effective for detecting the intact molecular ion of carbamates and can be particularly useful for high-throughput analysis. nih.gov

| Ion Species | Adduct | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Proton (H⁺) | 219.13 |

| [M+Na]⁺ | Sodium (Na⁺) | 241.11 |

| [M+NH₄]⁺ | Ammonium (NH₄⁺) | 236.16 |

High-Resolution Mass Spectrometry (HRMS) provides the measurement of an ion's mass with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₉H₁₈N₂O₄. By comparing the experimentally measured exact mass to the theoretically calculated mass, the molecular formula can be unequivocally validated with a mass error typically below 5 parts per million (ppm).

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₈N₂O₄ |

| Ion Formula | [C₉H₁₉N₂O₄]⁺ |

| Calculated Monoisotopic Mass (Da) | 219.13393 |

| Hypothetical Measured Mass (Da) | 219.13421 |

| Mass Error (ppm) | 1.28 |

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. wikipedia.orgyoutube.com The fragmentation pattern serves as a structural fingerprint of the molecule. For this compound, fragmentation is expected to occur at the sterically bulky tert-butyl group and along the dicarbamate-propanediol backbone. nih.govnih.govnih.gov

Key predicted fragmentation pathways for the [M+H]⁺ precursor ion (m/z 219.13) include:

Loss of isobutene: A common fragmentation for protonated tert-butyl groups is the neutral loss of isobutene (C₄H₈, 56 Da), leading to a prominent fragment ion.

Loss of the tert-butyl group: Cleavage of the C-C bond can result in the loss of a tert-butyl radical, leading to a stable carbocation. researchgate.netresearchgate.net

Carbamate group cleavages: The carbamate moieties can fragment through various pathways, including the neutral loss of isocyanic acid (HNCO), ammonia (B1221849) (NH₃), or carbon dioxide (CO₂). nih.govdoaj.org Cleavage of the ester linkage is also a common pathway for carbamates. nih.gov

| Precursor Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Predicted Product Ion (m/z) | Plausible Fragment Identity |

|---|---|---|---|---|

| 219.13 | C₄H₈ (isobutene) | 56.06 | 163.07 | [M+H - C₄H₈]⁺ |

| 219.13 | HNCO | 43.01 | 176.12 | [M+H - HNCO]⁺ |

| 219.13 | NH₂COOH | 61.01 | 158.12 | [M+H - NH₂COOH]⁺ |

| 219.13 | C₄H₉• (tert-butyl radical) | 57.07 | 162.06 | [M - C₄H₉]⁺ |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This analysis provides precise information on bond lengths, bond angles, and intermolecular interactions that govern the material's macroscopic properties.

Should a suitable single crystal of this compound be grown, single-crystal X-ray crystallography can provide an unambiguous determination of its molecular structure. researchgate.netresearchgate.net Key structural features expected for this molecule include:

Planar Carbamate Groups: Due to resonance, the O=C-N atoms of the carbamate groups are expected to be planar. nih.gov

Hydrogen Bonding: The N-H groups of the carbamates are strong hydrogen bond donors, while the carbonyl oxygens are strong acceptors. This will likely lead to the formation of extensive intermolecular hydrogen-bonding networks, such as dimers or chains, which are characteristic features in the crystal packing of carbamates. nih.gov

Conformation: The bulky tert-butyl group will significantly influence the molecular conformation, dictating the torsion angles along the propane (B168953) backbone to minimize steric hindrance.

| Bond / Angle | Typical Value |

|---|---|

| C=O Bond Length | ~1.25 Å |

| C-N Bond Length | ~1.33 Å |

| O-C-N Bond Angle | ~125° |

| C-O Bond Length (Ester) | ~1.45 Å |

Powder X-ray Diffraction (PXRD) is used for the analysis of polycrystalline or powdered samples. acs.org It provides a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase, making it an essential tool for phase identification, purity assessment, and stability studies. mdpi.com

A critical application of PXRD is the investigation of polymorphism—the ability of a compound to exist in two or more different crystal structures. researchgate.netresearchgate.net Polymorphs of a substance can have different physical properties, such as melting point, solubility, and stability. Carbamate-containing molecules are known to exhibit polymorphism. researchgate.net Different crystallization conditions (e.g., solvent, temperature, cooling rate) could potentially lead to different polymorphic forms of this compound. PXRD is the primary technique used to distinguish between these different solid-state forms, as each polymorph will produce a unique and identifiable diffraction pattern. rsc.orgchemrxiv.org

Chiroptical Spectroscopy for Stereochemical Insights

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. A molecule is considered chiral if its structure is non-superimposable on its mirror image, a property that gives rise to optical activity.

The molecular structure of this compound is H₂NCO-O-CH₂-CH(C(CH₃)₃)-CH₂-O-CONH₂. The central carbon atom of the propane backbone (C-2) is bonded to a hydrogen atom, a tert-butyl group, and two identical carbamate-methyl groups (-CH₂OCONH₂). For a carbon atom to be a chiral center, it must be bonded to four different substituent groups. Since two of the substituents on the C-2 carbon are identical, the molecule is achiral. As it does not possess a chiral center, it does not have enantiomers and is optically inactive.

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is widely used to determine the stereochemical configuration of chiral compounds. However, since this compound is an achiral molecule, it does not exhibit differential absorption of circularly polarized light. Consequently, CD spectroscopy is not an applicable method for the stereochemical analysis of this particular compound.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive identification of individual compounds. creative-proteomics.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide a powerful combination of high-resolution separation and sensitive, specific detection. researchgate.net

The choice between GC-MS and LC-MS for the analysis of this compound depends largely on the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

A potential GC-MS method would involve a high-resolution capillary column and a mass spectrometer operating in electron ionization (EI) mode to generate a reproducible fragmentation pattern for library matching.

Table 1: Illustrative GC-MS Parameters for Analysis of Thermally Labile Compounds

| Parameter | Setting |

|---|---|

| GC System | Agilent 8890 GC or equivalent |

| Column | Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |

| Inlet Mode | Splitless or Pulsed Splitless |

| Inlet Temperature | Optimized for minimal degradation (e.g., 250°C) |

| Oven Program | Initial 70°C, ramped to 300-320°C |

| MS System | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

| Source Temperature | 230°C |

This table presents a generalized set of parameters and would require specific optimization for the target analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Given the potential thermal instability of carbamates, LC-MS is generally the preferred method for their analysis. sepscience.com LC separates compounds in the liquid phase at or near ambient temperature, avoiding thermal degradation. nih.gov The separated compounds are then ionized and detected by the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that generates protonated molecules [M+H]⁺ with minimal fragmentation, which is ideal for molecular weight determination. researchgate.net Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation for structural confirmation. nih.govhpst.cz

Table 2: Illustrative LC-MS/MS Parameters for Carbamate Analysis

| Parameter | Setting |

|---|---|

| LC System | UHPLC system (e.g., Waters Acquity, Shimadzu Nexera) |

| Column | Reversed-phase C18 (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or 5mM Ammonium Formate |

| Mobile Phase B | Methanol (B129727) or Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3-0.5 mL/min |

| Gradient | Optimized gradient from low to high percentage of Mobile Phase B |

| MS System | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |

| Capillary Voltage | 3.0-4.0 kV |

| Source Temperature | 120-150°C |

This table presents a generalized set of parameters and would require specific optimization for the target analyte. nih.govshimadzu.com

The coupling of chromatography with mass spectrometry is a cornerstone of modern analytical chemistry, providing both qualitative and quantitative data with high sensitivity and specificity. creative-proteomics.com

In GC-MS and LC-MS, the chromatograph acts as a separation tool. As the sample mixture travels through the chromatographic column, its components are separated based on their differing physicochemical properties (e.g., boiling point in GC, polarity in LC). This process delivers individual or significantly purified components to the mass spectrometer's ion source sequentially.

The mass spectrometer then serves as a highly specific detector. It ionizes the eluted molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides two critical pieces of information:

Molecular Weight: Soft ionization techniques, particularly in LC-MS, can provide the molecular weight of the parent compound.

Structural Information: Hard ionization techniques like EI in GC-MS, or collision-induced dissociation in MS/MS, break the molecule into characteristic fragment ions. This fragmentation pattern acts as a "chemical fingerprint" that can be used to elucidate the molecule's structure and confirm its identity by matching it against spectral libraries. scispec.co.th

The combination of both LC-MS and GC-MS can provide a more comprehensive analytical profile of a sample, ensuring the detection of a wider range of compounds with varying properties. scispec.co.th This dual-technique approach leverages the strengths of each method to achieve a more complete characterization.

Computational and Theoretical Investigations of 2 Tert Butyl 1,3 Propanediol Dicarbamate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic structure and properties of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a system. From this, a wealth of information can be derived, including molecular geometry, vibrational frequencies, reaction energies, and electronic properties, which are critical for understanding molecular stability and reactivity.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energies

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of computational cost and accuracy. Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. A key application of DFT is geometry optimization, where the algorithm systematically alters the positions of the atoms to find the arrangement with the lowest possible energy, known as the ground state geometry.

For a molecule like 2-tert-Butyl-1,3-propanediol dicarbamate, a DFT study, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would yield the precise bond lengths, bond angles, and dihedral angles of its most stable three-dimensional structure. nih.gov This process also provides the ground state energy, a crucial thermodynamic quantity used to predict the stability of the molecule and the energetics of potential reactions. Studies on various carbamate (B1207046) pesticides have successfully used this approach to obtain optimized molecular structures and assign vibrational spectra. nih.gov

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Carbamate Moiety

This table presents typical bond lengths that would be calculated for the core functional group in a molecule like this compound, based on general findings in computational chemistry.

| Bond | Typical Calculated Bond Length (Å) |

| C=O (Carbonyl) | ~1.23 |

| C-O (Ester) | ~1.35 |

| C-N (Amide) | ~1.38 |

| N-H | ~1.01 |

Note: These are representative values. Actual calculated values would be specific to the full molecular structure and the chosen DFT functional and basis set.

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation more rigorously than DFT, generally leading to higher accuracy, albeit at a significantly greater computational expense.

For this compound, high-accuracy ab initio calculations could be employed to refine the energies obtained from DFT. For instance, while DFT might be used for the initial geometry optimization, a single-point energy calculation using a method like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) could provide a "gold standard" energy value. This is particularly useful for calculating reaction barriers or the relative energies between different conformations where high precision is critical. Research on molecules with significant steric hindrance, such as those containing tert-butyl groups, often employs these methods to accurately capture the subtle electronic and steric effects that govern their structure and stability. acs.orgresearchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. youtube.comwikipedia.org A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive.

For this compound, FMO analysis, typically performed using the results of a DFT calculation, would visualize the locations of the HOMO and LUMO on the molecule. mdpi.comresearchgate.net The HOMO is likely to be localized around the nitrogen and oxygen atoms of the carbamate groups, which have lone pairs of electrons. The LUMO would likely be centered on the carbonyl (C=O) group, which is electron-deficient. This information helps predict how the molecule will interact with other reagents. For example, an electrophile would likely attack the HOMO regions, while a nucleophile would target the LUMO regions. researchgate.net

Table 2: Illustrative FMO Energy Data for a Generic Carbamate Molecule

This table shows the kind of data generated in an FMO analysis. The values are hypothetical but representative for a small organic molecule.

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | +1.2 |

| HOMO-LUMO Gap | 8.7 |

Conformational Analysis and Potential Energy Surfaces

Molecules with single bonds, like this compound, are not static structures. Rotation around these bonds leads to different spatial arrangements of atoms, known as conformations. Conformational analysis is the study of the energies of these different conformations and the barriers to rotation between them. This is often visualized using a Potential Energy Surface (PES), a plot that shows how the molecule's energy changes as a function of one or more geometric parameters, such as dihedral angles.

Molecular Mechanics (MM) and Force Field Simulations

Molecular Mechanics (MM) offers a computationally efficient alternative to quantum methods for exploring the conformational landscape of large molecules. Instead of dealing with electrons, MM treats atoms as balls connected by springs, governed by a set of equations and parameters known as a force field. nih.govnih.gov The force field defines the energy of the molecule based on bond lengths, angles, and torsional angles, as well as non-bonded interactions like van der Waals forces and electrostatics.

To study this compound, a suitable force field (e.g., GAFF, OPLS-AA, or CHARMM) would be selected. nih.gov A systematic search of the conformational space could then be performed by rotating key single bonds (e.g., the C-C and C-O bonds of the propanediol (B1597323) backbone) and calculating the energy of each resulting conformation. This process identifies the low-energy conformers (local minima on the PES) and the transition states that separate them. The bulky tert-butyl group would be expected to significantly restrict the available conformations, favoring those where it is positioned to minimize steric clashes with the rest of the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a powerful tool for understanding the dynamic behavior of molecules over time. mdpi.comnih.gov Using a molecular mechanics force field, MD simulations calculate the forces on each atom and then use Newton's laws of motion to simulate their movements over a series of very small time steps (typically femtoseconds). nih.gov The result is a trajectory that depicts how the molecule moves, vibrates, and changes conformation at a given temperature.

Reactivity Prediction and Reaction Mechanism Elucidation via Computational Models

Computational models are instrumental in exploring the chemical reactivity of this compound and elucidating the intricate details of its potential reaction mechanisms. A primary reaction of interest for dicarbamates is hydrolysis, which involves the cleavage of the carbamate ester bonds. Upon heating with acid or alkali, these compounds typically hydrolyze to yield the corresponding diol, ammonia (B1221849), and carbon dioxide. google.com

To fully understand a reaction mechanism, it is essential to locate the transition state (TS), which is the maximum energy point along the minimum energy pathway between reactants and products. A transition state is a first-order saddle point on the PES, having one imaginary vibrational frequency that corresponds to the motion along the reaction coordinate. Various algorithms exist to locate this TS structure.

Once the TS is identified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC method maps the minimum energy path downhill from the transition state, confirming that it connects the intended reactants and products. rsc.org This analysis provides a detailed picture of the geometric changes the molecule undergoes during the reaction, such as bond breaking and formation. For the hydrolysis of this compound, an IRC analysis would trace the approach of a water molecule or hydroxide (B78521) ion, the nucleophilic attack at the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent bond cleavages leading to 2-tert-butyl-1,3-propanediol, ammonia, and carbon dioxide.

Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational models account for these environmental effects using solvation models. These are broadly categorized into explicit and implicit models.

Explicit Solvation Models: One or more solvent molecules are included directly in the quantum mechanical calculation. This approach can capture specific interactions like hydrogen bonding but is computationally expensive.

Implicit Solvation Models: The solvent is represented as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. aidic.it This method is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent.

For reactions involving charged species, such as the base-catalyzed hydrolysis of a carbamate, solvation is critical. Polar solvents would be expected to stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. Computational studies on carbamate stability and thermochemistry consistently show that the inclusion of solvation models is necessary to achieve agreement with experimental data. nih.govresearchgate.net The choice of solvent can significantly alter the predicted thermodynamic properties of reactions involving carbamates. acs.org

Spectroscopic Data Prediction and Validation

Computational methods are highly effective in predicting spectroscopic data, which serves as a crucial tool for structure validation and interpretation of experimental spectra. DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts as well as the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. nih.gov

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of modern computational chemistry. The typical workflow involves:

Geometry Optimization: The three-dimensional structure of this compound is optimized, usually with DFT, to find its lowest energy conformation.

Shielding Calculation: Using the optimized geometry, the magnetic shielding tensor for each nucleus is calculated, often employing the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov

Shift Calculation: The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ_ref - σ_iso. A more accurate approach involves linear regression analysis of calculated shieldings against experimental shifts for a set of known molecules, yielding scaling factors that correct for systematic errors in the computational method. youtube.com

These calculations can distinguish between subtle differences in chemical environments, aiding in the assignment of complex spectra. For this compound, this would help assign the distinct signals for the tert-butyl group, the methylene (B1212753) (-CH₂-) protons and carbons, the methine (-CH-) proton, and the carbamate (-NH₂) protons.

| Atom Type | Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| tert-Butyl Methyl | C(C H₃)₃ | ~0.9 - 1.1 | ~27 - 29 |

| tert-Butyl Quaternary | C (CH₃)₃ | - | ~32 - 34 |

| Methine | -C H- | ~2.0 - 2.2 | ~45 - 48 |

| Methylene | -C H₂-O | ~3.9 - 4.2 | ~68 - 72 |

| Carbamate | -NH ₂ | ~5.0 - 6.0 (broad) | - |

| Carbonyl | -C =O | - | ~156 - 158 |

Note: The values in Table 1 are illustrative estimates based on typical chemical shifts for the respective functional groups and are not the result of a specific quantum chemical calculation for this molecule.

Computational vibrational analysis predicts the frequencies and intensities of bands in IR and Raman spectra. After optimizing the molecular geometry, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic displacements to generate a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective motion of atoms for a given vibration).

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculation. This is typically corrected by applying a uniform scaling factor. The analysis of the normal modes allows for the unambiguous assignment of spectral bands to specific molecular motions, such as stretching, bending, and rocking of functional groups. For this compound, this would allow for the identification of key vibrations like N-H stretching, C=O stretching, C-O stretching, and the various C-H vibrations of the alkyl backbone. irb.hrresearchgate.net

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | -NH₂ | 3400 - 3200 | Medium-Strong (IR) |

| C-H Stretch (Alkyl) | -CH₃, -CH₂, -CH | 3000 - 2850 | Strong (IR & Raman) |

| C=O Stretch (Amide I) | -O-(C=O)-NH₂ | 1720 - 1680 | Very Strong (IR) |

| N-H Bend (Amide II) | -NH₂ | 1650 - 1580 | Medium-Strong (IR) |

| C-O Stretch | -CH₂-O-C=O | 1250 - 1150 | Strong (IR) |

| C-N Stretch | -CO-NH₂ | 1420 - 1380 | Medium (IR) |

Note: The frequency ranges in Table 2 are typical for the specified functional groups and serve as an illustrative prediction.

Quantitative Structure-Property Relationship (QSPR) Methodologies for Chemical Parameters

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a molecule with its physicochemical properties or biological activity, respectively. nih.gov These models are built on the principle that the properties of a chemical are determined by its molecular structure.

The development of a QSPR model for this compound and its analogs would involve the following steps:

Data Set Compilation: A series of structurally related carbamate compounds with known experimental data for a specific property (e.g., solubility, boiling point, partition coefficient) is assembled.

Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometric descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, orbital energies like HOMO and LUMO, partial atomic charges). nih.gov

Physicochemical descriptors: Related to properties like hydrophobicity (logP).

Model Development: Statistical techniques, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links a subset of the most relevant descriptors to the property of interest.

Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the property for a set of molecules not used in model training).

For carbamates, QSAR studies have been successfully used to correlate molecular descriptors with their inhibitory potency against enzymes. nih.gov A QSPR model could similarly be developed to predict key chemical parameters for this compound, facilitating the design of new molecules with tailored properties without the need for extensive experimental synthesis and testing.

Development of Descriptors for Structure-Reactivity Correlations in Chemical Systems

To quantitatively understand the relationship between a molecule's structure and its chemical reactivity, computational chemists develop a range of numerical values known as molecular descriptors. These descriptors encode specific constitutional, topological, geometric, or electronic features of the molecule. For a compound like this compound, these descriptors can be used to build Quantitative Structure-Reactivity Relationship (QSRR) or Quantitative Structure-Activity Relationship (QSAR) models, which mathematically correlate these descriptors with experimental outcomes. nih.govresearchgate.net

The development of these descriptors involves calculating various properties based on the molecule's optimized 3D geometry and electronic wavefunction. nrel.gov These descriptors can be broadly categorized:

Constitutional and Topological Descriptors: These are the simplest descriptors, derived from the 2D representation of the molecule. They include molecular weight, count of specific atom types, bond counts, and topological indices (e.g., Wiener index, Balaban centric index) that describe molecular branching and connectivity. researchgate.net

Geometric Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics, often with methods like Density Functional Theory (DFT), and provide deep insight into the electronic nature of the molecule. nih.govnih.gov Key quantum-chemical descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. A high HOMO energy suggests a good electron donor, while a low LUMO energy indicates a good electron acceptor. The HOMO-LUMO gap is a measure of chemical stability. nih.gov

Partial Atomic Charges: These describe the distribution of electrons across the molecule, highlighting potentially electrophilic (positive charge) or nucleophilic (negative charge) sites. The carbonyl carbons and amide nitrogens of the dicarbamate groups are of particular interest.

Fukui Functions: These local reactivity descriptors indicate which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. scielo.org.mx

For this compound, a combination of these descriptors would be employed to build a comprehensive model of its reactivity. The bulky tert-butyl group, for instance, would significantly influence steric descriptors, while the two carbamate functionalities would dominate the electronic descriptors.

Below is an interactive table of theoretically relevant descriptors for this compound.

| Descriptor Category | Specific Descriptor | Theoretical Significance for Reactivity |

| Topological | Molecular Weight | Influences physical properties and transport phenomena. |

| Balaban Centric Index (BAC) | Quantifies the degree of branching in the molecule's carbon skeleton. researchgate.net | |

| Geometric | Molecular Surface Area | Relates to intermolecular interactions and accessibility of reactive sites. |

| Quantum-Chemical | HOMO Energy | Indicates the molecule's capacity to donate electrons; related to susceptibility to oxidation. |

| LUMO Energy | Indicates the molecule's capacity to accept electrons; related to susceptibility to reduction. | |

| HOMO-LUMO Gap | Correlates with chemical stability and resistance to electronic excitation. nih.gov | |

| Partial Charge on Carbonyl Carbon | Highlights the primary site for potential nucleophilic attack (e.g., during hydrolysis). | |

| Electrophilicity Index (ω) | Provides a quantitative measure of the molecule's ability to act as an electrophile. chemrxiv.orgresearchgate.net |

Predictive Models for Chemical Properties (e.g., pKa, stability, reaction rates)

Building upon the foundation of molecular descriptors, computational models can be developed to predict specific chemical properties of this compound. These models leverage either theoretical principles from quantum chemistry or statistical methods like machine learning trained on existing chemical data. chemrxiv.orgdntb.gov.ua

pKa Prediction: The pKa is a measure of the acidity of a compound. For this compound, the most relevant pKa values would correspond to the N-H protons of the two carbamate groups. Computational methods can predict pKa by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. researchgate.net Methods for pKa prediction include:

Direct Method: This involves calculating the free energies of the protonated and deprotonated species in a simulated solvent environment (often using a polarizable continuum model, PCM) and using a thermodynamic cycle. researchgate.net

Isodesmic Method: This approach calculates the relative acidity compared to a reference compound with a known experimental pKa, which often leads to cancellation of systematic errors. nih.gov

Machine Learning Models: These models are trained on large datasets of known pKa values and molecular structures to predict the pKa of new compounds. chemrxiv.org The N-H protons of a carbamate are generally weakly acidic, and predictive models would be expected to yield a pKa value in the high teens.

Stability Prediction: Molecular stability can be assessed computationally in several ways. Thermal stability can be investigated by calculating bond dissociation energies (BDEs) for the weakest bonds in the molecule. For this compound, the C-O and C-N bonds of the carbamate ester linkage are likely points of thermal decomposition. Quantum chemical calculations can determine the energy required to break these bonds, with lower BDEs indicating lower thermal stability. nrel.gov Furthermore, reaction pathways for decomposition, such as hydrolysis, can be modeled to determine the activation energies, providing insight into the kinetic stability of the compound under specific conditions (e.g., in acidic or basic solutions).

Reaction Rate Prediction: Theoretical models can predict the rate of a chemical reaction by calculating the activation energy (Ea) from the reaction's energy profile. Using methods like DFT, the geometries and energies of the reactants, transition states, and products can be determined. For a reaction like the hydrolysis of one of the carbamate groups on this compound, computational chemists would model the approach of a nucleophile (like a hydroxide ion) to the carbonyl carbon, locate the highest-energy point along the reaction coordinate (the transition state), and calculate its energy relative to the reactants. A higher activation energy corresponds to a slower reaction rate.

The following interactive table presents hypothetical, illustrative values for key chemical properties of this compound as might be predicted by such computational models. These values are based on the general characteristics of the carbamate functional group and are not derived from direct experimental measurement or specific published calculations for this exact molecule.

| Predicted Property | Predicted Value (Illustrative) | Computational Method | Relevance |

| pKa (N-H proton) | ~17-19 | DFT with Continuum Solvation Model (e.g., PCM) researchgate.net | Determines the ionization state of the molecule at different pH values. |

| Stability (Bond Dissociation Energy, O=C-O) | ~80-90 kcal/mol | DFT Calculations | Indicates the energy required to initiate thermal decomposition. |

| Reaction Rate (Hydrolysis Activation Energy, Ea) | ~20-25 kcal/mol (for base-catalyzed) | Transition State Theory via DFT | Predicts the kinetic stability towards hydrolysis, a common degradation pathway for carbamates. |

Chemical Reactivity and Degradation Pathways of 2 Tert Butyl 1,3 Propanediol Dicarbamate

Hydrolytic Stability and Kinetics under Various pH Conditions

Table 1: Summary of Hydrolytic Degradation Pathways for 2-tert-Butyl-1,3-propanediol dicarbamate

| pH Condition | Dominant Mechanism | General Characteristics | Relative Rate |

| Acidic (pH < 4) | Acid-Catalyzed Hydrolysis (AAC2) | Protonation of the carbonyl oxygen increases electrophilicity, followed by nucleophilic attack by water. Generally slow for carbamates. | Slow |

| Neutral (pH ≈ 7) | Neutral Hydrolysis | Direct nucleophilic attack by water. pH-independent but typically slow. | Very Slow |

| Basic (pH > 8) | Base-Catalyzed Hydrolysis (E1cB) | Deprotonation of nitrogen followed by elimination of the alkoxide to form an isocyanate intermediate. Generally the fastest pathway. | Fast |

Acid-catalyzed hydrolysis of esters is typically the reverse of Fischer esterification. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. libretexts.orgchemguide.co.ukchemistrysteps.com However, for carbamates, this pathway is generally not considered a significant degradation mechanism. clemson.edu In the case of this compound, the presence of two electron-withdrawing atoms (oxygen and nitrogen) adjacent to the carbonyl carbon makes protonation of the carbonyl oxygen less effective in significantly increasing its susceptibility to a nucleophile. clemson.edu While the reaction rate for some esters increases as pH decreases, the acid-catalyzed pathway for carbamates is typically slow compared to other hydrolysis mechanisms. clemson.edu For some benzimidazolylcarbamates, a unique mechanism involving the bimolecular attack of water on the N-protonated substrate has been observed at low pH, a behavior attributed to the higher basicity of the benzimidazolyl group compared to the carbonyl oxygen. scielo.br

Base-catalyzed hydrolysis, also known as saponification for esters, is a critical degradation pathway for carbamates and is often the dominant mechanism under neutral to alkaline conditions. clemson.eduviu.ca The reaction rate shows a strong dependence on pH, increasing as the pH rises. researchgate.net For N-unsubstituted carbamates like this compound, the hydrolysis is thought to proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism. nih.gov

This multi-step process involves:

Deprotonation: A hydroxide (B78521) ion removes a proton from the nitrogen atom, forming a negatively charged conjugate base.

Elimination: The conjugate base then eliminates the alkoxide group (⁻O-R), forming a highly reactive isocyanate intermediate (-N=C=O).

Hydrolysis of Isocyanate: The isocyanate intermediate rapidly reacts with water to form an unstable carbamic acid.

Decomposition: The carbamic acid spontaneously decomposes to yield an amine (in this case, ammonia) and carbon dioxide.

This reaction is effectively irreversible because the final acid-base step, where the alkoxide leaving group deprotonates the carboxylic acid, drives the equilibrium toward the products. chemistrysteps.comucoz.com

Photochemical Degradation Studies

Photodegradation, or photolysis, is a key abiotic process that contributes to the breakdown of chemical compounds in the environment upon exposure to sunlight. researchgate.net This process can occur through the direct absorption of light by the target molecule or indirectly through photosensitized reactions. scispace.com

Direct photolysis occurs when a molecule absorbs light energy, promoting it to an excited state which can then undergo various chemical transformations like homolysis, heterolysis, or photoionization. scispace.comuc.pt For a compound to undergo direct photolysis from sunlight, it must have a chromophore that absorbs light at wavelengths greater than 290 nm.

For carbamates, a common photodegradation pathway involves the cleavage of the carbamic acid ester bond. nih.gov This can lead to the formation of corresponding phenols and methylisocyanate for phenyl carbamates upon thermal exposure or irradiation. nih.gov The photo-Fries rearrangement is another possible pathway for carbamates upon irradiation. nih.gov While specific studies on this compound are not available, a plausible pathway based on general carbamate (B1207046) photochemistry would involve the homolytic cleavage of the C-O ester bond. This would result in the formation of 2-tert-butyl-1,3-propanediol and carbamic acid radicals, which would then decompose to ammonia (B1221849) and carbon dioxide. Further photochemical degradation of the resulting diol could also occur. nih.gov

Table 2: Plausible Direct Photolysis Products of this compound

| Parent Compound | Plausible Primary Products | Plausible Secondary Products |

| This compound | 2-tert-Butyl-1,3-propanediol | Further oxidation/degradation products of the diol |

| Carbamic Acid (unstable) | Ammonia (NH₃) + Carbon Dioxide (CO₂) |

Photosensitized reactions are often a primary degradation pathway for pesticides in natural waters that contain humic substances. scispace.com In this indirect process, other molecules, known as photosensitizers (such as dissolved organic matter), absorb solar energy and transfer it to the target compound, initiating its degradation. scispace.com These reactions can also involve reactive oxygen species like singlet oxygen and hydroxyl radicals generated by the excited photosensitizers. scispace.com The degradation kinetics can be dependent on factors such as solvent polarity. scispace.com For some pesticides, the presence of humic acids has been shown to slow aqueous photodegradation, possibly due to a shielding effect. researchgate.net

Thermal Decomposition Processes and Products

The thermal decomposition of dicarbamates is a critical aspect of their stability and potential applications at elevated temperatures. The process typically involves the cleavage of the carbamate bond, leading to the formation of various gaseous and solid products.

The pyrolysis of aliphatic dicarbamates generally proceeds through the dissociation of the carbamate linkage. Studies on similar compounds, such as dimethylhexane-1,6-dicarbamate, indicate a multi-stage decomposition process when analyzed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). nih.gov The primary decomposition step is the endothermic breakdown of the carbamate to form an isocyanate and an alcohol.

For this compound, the expected primary pyrolysis reaction would involve the cleavage of the two carbamate groups to yield 2-tert-butyl-1,3-diisocyanatopropane and 1,3-propanediol (B51772). However, due to the steric hindrance imposed by the tert-butyl group, the decomposition temperature may be influenced compared to linear dicarbamates. Steric effects are known to lower the dissociation temperature of carbamates.

The primary gaseous products from the thermal decomposition of similar dicarbamates are carbon dioxide (CO₂) and the corresponding alcohol. nih.gov In the case of this compound, the expected gaseous emissions would primarily be carbon dioxide and ammonia, resulting from the breakdown of the carbamate moiety. The presence of the tert-butyl group might also lead to the formation of isobutene through secondary decomposition pathways at higher temperatures.

Table 1: Predicted Gaseous Emissions from Pyrolysis of this compound

| Gaseous Product | Chemical Formula | Predicted Source |

| Carbon Dioxide | CO₂ | Primary decomposition of the carbamate group |

| Ammonia | NH₃ | Primary decomposition of the carbamate group |